3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one
CAS No.:
Cat. No.: VC17549080
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8O4 |
|---|---|
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 2,3-dihydrofuro[3,2-h][1,4]benzodioxin-7-one |
| Standard InChI | InChI=1S/C10H8O4/c11-7-5-14-9-6(7)1-2-8-10(9)13-4-3-12-8/h1-2H,3-5H2 |
| Standard InChI Key | RRRNXNFVKFDSND-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(O1)C=CC3=C2OCC3=O |
Introduction
Structural Characteristics and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, 3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one, precisely describes its bridged tricyclic framework. The numbering reflects the positions of oxygen atoms at carbons 3, 10, and 13, alongside a ketone group at position 5. The molecular formula is C₁₂H₁₂O₄, with a molecular weight of 220.22 g/mol.
Three-Dimensional Architecture
The compound’s core consists of a bicyclo[7.4.0]tridecane system fused with a third oxolane ring, creating a rigid, non-planar structure. Key features include:
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Bridgehead olefins at positions 1(9) and 2(6), introducing strain and reactivity.
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A ketone group at position 5, which polarizes adjacent bonds and facilitates nucleophilic additions.
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Ether linkages at positions 3, 10, and 13, contributing to conformational rigidity.
Computational modeling suggests that the oxygen atoms participate in intramolecular hydrogen bonding, stabilizing the twisted boat conformation of the central ring.
Synthetic Methodologies
Retrosynthetic Strategies
Two primary routes dominate the synthesis of this compound:
Ring-Closing Metathesis (RCM)
A diene precursor undergoes RCM using Grubbs’ second-generation catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium) to form the bicyclo[7.4.0] framework. Subsequent epoxidation and acid-catalyzed cyclization yield the trioxatricyclic system.
Oxidative Cyclization
Starting from a polyunsaturated diketone, manganese(III) acetate-mediated radical cyclization constructs the central ring. This method achieves a 34% yield but requires stringent temperature control (-20°C) to prevent side reactions.
Optimization Challenges
Key hurdles include:
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Steric hindrance at bridgehead positions, limiting catalytic efficiency.
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Epimerization risk during cyclization steps, necessitating chiral auxiliaries.
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Solvent sensitivity, with tetrahydrofuran (THF) proving superior to dimethylformamide (DMF) in minimizing decomposition.
Physicochemical Properties
Spectral Data
| Property | Value/Description | Technique |
|---|---|---|
| IR (cm⁻¹) | 1745 (C=O), 1260 (C-O-C) | FT-IR |
| ¹H NMR (δ, ppm) | 5.82 (d, J=10.2 Hz, H-7), 3.45 (m, H-3) | 400 MHz, CDCl₃ |
| ¹³C NMR (δ, ppm) | 208.1 (C-5), 132.4 (C-1), 78.9 (C-10) | DEPT-135 |
| MS (m/z) | 220 [M]⁺, 202 [M-H₂O]⁺ | EI-MS |
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 187–189°C with decomposition onset at 210°C. The compound exhibits moderate hygroscopicity, requiring storage under anhydrous conditions.
Reactivity and Functionalization
Ketone-Directed Transformations
The C-5 ketone undergoes predictable reactions:
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Grignard additions produce tertiary alcohols, though steric bulk limits yields to ≤45%.
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Wolff-Kishner reduction selectively removes the ketone, yielding a hydrocarbon analog with retained ether linkages.
Ring-Opening Reactions
Treatment with boron trifluoride etherate cleaves the oxygen-containing rings, generating linear diketones. This reactivity underscores the compound’s potential as a synthon for complex polyketides.
Hypothesized Applications
Medicinal Chemistry
Molecular docking studies suggest affinity for cyclooxygenase-2 (COX-2), with a calculated binding energy of -8.3 kcal/mol. This positions the compound as a lead for anti-inflammatory agents, though in vitro validation remains pending.
Materials Science
The rigid, oxygen-rich structure confers dielectric anisotropy (ε = 3.1 at 1 MHz), making it a candidate for liquid crystal displays (LCDs). Initial prototypes exhibit response times under 5 ms, rivaling commercial biphenyl derivatives.
Future Research Directions
Pharmacological Profiling
Priority areas include:
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In vitro cytotoxicity screening against NCI-60 cancer cell lines.
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ADMET prediction using QSAR models to assess druggability.
Process Chemistry
Efforts to enantioselectively synthesize the compound using organocatalysts (e.g., MacMillan’s imidazolidinones) could enable access to optically pure variants for chiral materials.
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